![molecular formula C37H53N5O12S B14779810 5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide](/img/structure/B14779810.png)
5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG6-Thalidomide is a compound that combines biotin, a vitamin essential for various metabolic processes, with thalidomide, a drug known for its immunomodulatory and anti-inflammatory properties. The PEG6 linker, a polyethylene glycol chain, enhances the solubility and stability of the compound in aqueous media. This compound is primarily used as a cereblon affinity probe in PROTAC (Proteolysis Targeting Chimeras) and targeted protein degradation research .
准备方法
The synthesis of Biotin-PEG6-Thalidomide involves several steps, including the attachment of biotin and thalidomide through a PEG6 linker. The process typically employs click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition, to form a stable triazole linkage between the biotin and thalidomide moieties . The reaction conditions often involve the use of solvents like DMSO, DMF, acetone, and acetonitrile, with the reaction being carried out at room temperature or slightly elevated temperatures .
化学反应分析
Biotin-PEG6-Thalidomide undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: The PEG6 linker allows for substitution reactions, where functional groups can be added or replaced.
Click Chemistry: The Huisgen 1,3-dipolar cycloaddition is a key reaction used in the synthesis of this compound, forming a stable triazole ring.
Common reagents used in these reactions include copper catalysts for click chemistry and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Biotin-PEG6-Thalidomide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Serves as a cereblon affinity probe in PROTAC research, aiding in the study of protein degradation pathways
作用机制
The mechanism of action of Biotin-PEG6-Thalidomide involves its binding to cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. By binding to cereblon, the compound can modulate the degradation of specific target proteins, leading to various biological effects. The PEG6 linker enhances the solubility and stability of the compound, facilitating its interaction with molecular targets .
相似化合物的比较
Biotin-PEG6-Thalidomide is unique due to its combination of biotin, PEG6 linker, and thalidomide. Similar compounds include:
Biotin-PEG4-Thalidomide: Similar structure but with a shorter PEG linker, affecting its solubility and stability.
Biotin-PEG8-Thalidomide: Longer PEG linker, potentially offering different solubility and stability properties.
Thalidomide-Biotin Analogue: A simpler version without the PEG linker, used in early studies of thalidomide’s molecular targets.
These compounds share similar applications but differ in their physical and chemical properties, influencing their effectiveness in various research contexts.
属性
分子式 |
C37H53N5O12S |
|---|---|
分子量 |
791.9 g/mol |
IUPAC 名称 |
5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C37H53N5O12S/c43-31(8-4-3-7-30-33-28(25-55-30)39-37(48)40-33)38-11-13-49-15-17-51-19-21-53-23-24-54-22-20-52-18-16-50-14-12-41-32(44)10-9-29(36(41)47)42-34(45)26-5-1-2-6-27(26)35(42)46/h1-2,5-6,28-30,33H,3-4,7-25H2,(H,38,43)(H2,39,40,48)/t28-,29?,30?,33-/m0/s1 |
InChI 键 |
UCCXTWDQIINXHE-LYBHRTGISA-N |
手性 SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4[C@@H]5[C@H](CS4)NC(=O)N5 |
规范 SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


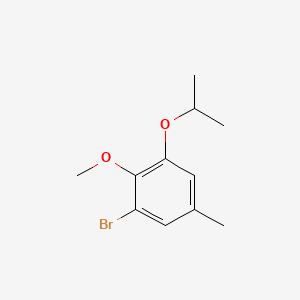

![6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B14779746.png)
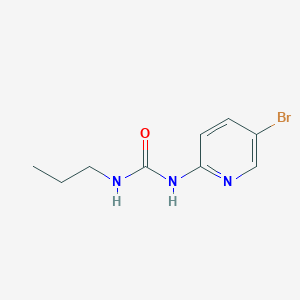
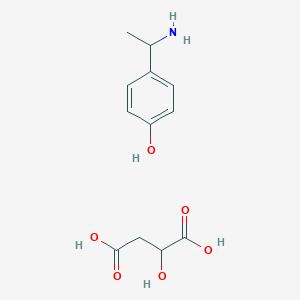
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid](/img/structure/B14779771.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)
![2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)
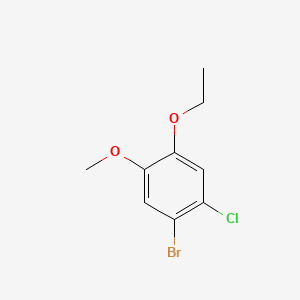
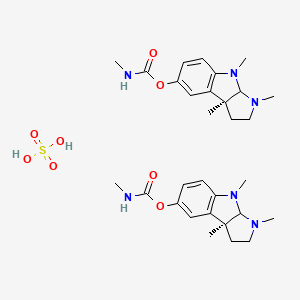


![[(4R,4aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B14779826.png)

